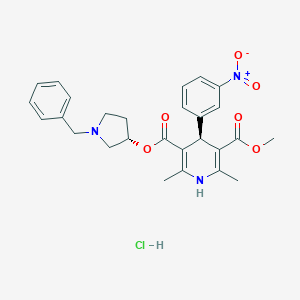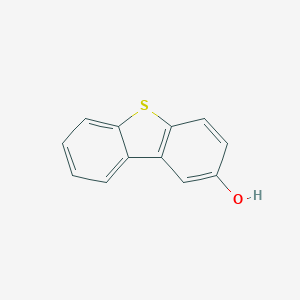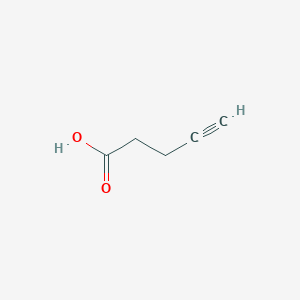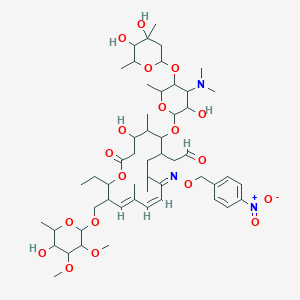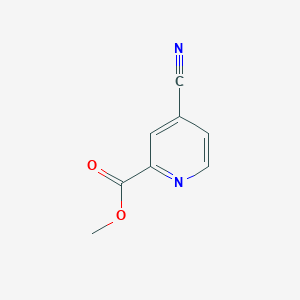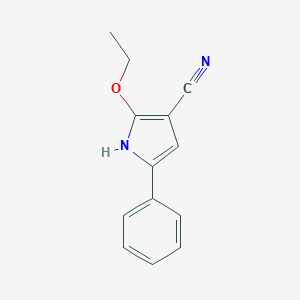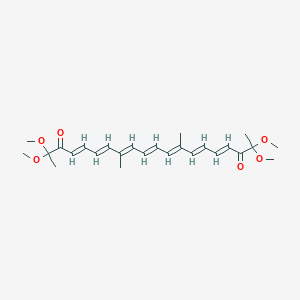
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione, also known as TMECG, is a natural compound found in marine organisms. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also exert its effects by modulating the expression of certain genes involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in lab experiments is that it is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, and its synthesis can be complex and time-consuming.
Zukünftige Richtungen
There are several future directions for research on 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function. Another area of interest is its anti-tumor activity. Future studies could focus on its mechanism of action and its potential as a cancer treatment. Additionally, further research is needed to explore the potential of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in other areas such as cardiovascular disease and diabetes.
Synthesemethoden
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione can be synthesized through the isolation and purification of natural sources such as marine sponges, gorgonians, and soft corals. Alternatively, it can be synthesized through chemical methods using a variety of reagents and catalysts. One such method involves the reaction of 4,6,8,10,12,14,16-heptamethyl-2,18-dioxo-1,3,5,7,9,11,13,15,17-nonadecaene with methoxyacetylene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. In addition, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
141290-93-9 |
|---|---|
Produktname |
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione |
Molekularformel |
C26H36O6 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(4E,6E,8E,10E,12E,14E,16E)-2,2,19,19-tetramethoxy-8,13-dimethylicosa-4,6,8,10,12,14,16-heptaene-3,18-dione |
InChI |
InChI=1S/C26H36O6/c1-21(17-11-13-19-23(27)25(3,29-5)30-6)15-9-10-16-22(2)18-12-14-20-24(28)26(4,31-7)32-8/h9-20H,1-8H3/b10-9+,17-11+,18-12+,19-13+,20-14+,21-15+,22-16+ |
InChI-Schlüssel |
AVTICHPBCQNNQE-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C\C(=O)C(OC)(OC)C)/C)/C=C/C=C/C(=O)C(OC)(OC)C |
SMILES |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
Synonyme |
2,2,19,19-tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione C22-polyene-tetrone-diacetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



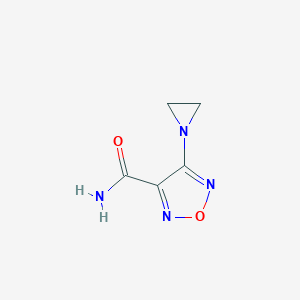
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
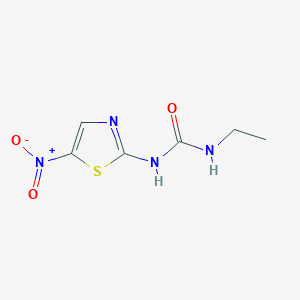
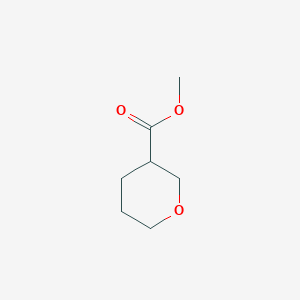
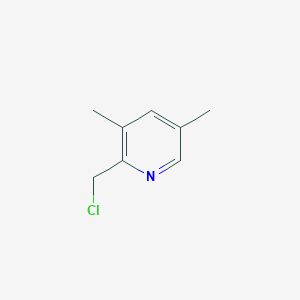
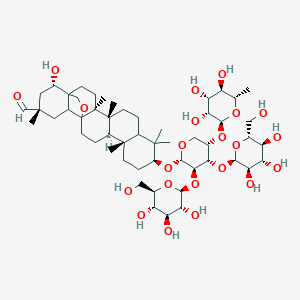
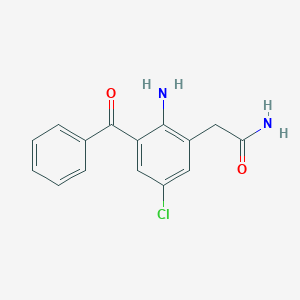
![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)
